N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(naphthalen-2-yloxy)acetamide
Description
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(naphthalen-2-yloxy)acetamide is a synthetic acetamide derivative featuring a 2-hydroxy-1,2,3,4-tetrahydronaphthalene (THN) methyl group and a naphthalen-2-yloxy moiety.
Properties
IUPAC Name |
N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c25-22(15-27-21-10-9-17-5-1-3-7-19(17)13-21)24-16-23(26)12-11-18-6-2-4-8-20(18)14-23/h1-10,13,26H,11-12,14-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCKFSMOQWQCTQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C21)(CNC(=O)COC3=CC4=CC=CC=C4C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-2-(naphthalen-2-yloxy)acetamide (hereafter referred to as THN-NAP) is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of THN-NAP based on current literature.
THN-NAP is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₃ |
| Molecular Weight | 293.35 g/mol |
| CAS Number | 1421485-34-8 |
| Structure | Chemical Structure |
Synthesis
The synthesis of THN-NAP typically involves the following steps:
- Starting Materials : The synthesis begins with commercially available 2-hydroxy-1,2,3,4-tetrahydronaphthalene and naphthalen-2-ol.
- Formation of Intermediate : The tetrahydronaphthalene derivative is reacted with an alkylating agent to introduce the methyl group.
- Amidation : The intermediate undergoes an amidation reaction with naphthalen-2-ol in the presence of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to yield THN-NAP.
THN-NAP exhibits its biological activity through interaction with specific molecular targets. It is believed to modulate various cellular pathways involved in inflammation and cell proliferation.
Key Mechanisms :
- Enzyme Inhibition : THN-NAP may inhibit enzymes related to inflammatory responses.
- Receptor Interaction : It has potential interactions with receptors involved in cellular signaling pathways.
Antimicrobial Activity
Recent studies have indicated that compounds similar to THN-NAP demonstrate significant antimicrobial activity against Mycobacterium tuberculosis. The structure-activity relationship (SAR) analysis suggests that modifications in the naphthalene and tetrahydronaphthalene moieties can enhance potency against bacterial strains .
Case Studies
- Antitumor Activity : In a study involving various tetrahydronaphthalene derivatives, compounds similar to THN-NAP showed promising antitumor effects in vitro. The results indicated a dose-dependent inhibition of cancer cell proliferation .
- Inflammation Modulation : Another study highlighted the anti-inflammatory properties of related compounds, suggesting that THN-NAP could be beneficial in treating conditions characterized by excessive inflammation .
Structure-Activity Relationships (SAR)
The biological activity of THN-NAP has been explored through SAR studies which reveal:
- Modifications at the hydroxyl group can influence binding affinity and biological efficacy.
- The presence of the naphthalene moiety is critical for enhancing interaction with biological targets.
Comparative Analysis
A comparative analysis of similar compounds shows that those with additional functional groups exhibit enhanced biological activity:
| Compound | Biological Activity | Remarks |
|---|---|---|
| THN-NAP | Moderate | Potential therapeutic agent |
| N-(4-chloro-benzamide) | High | Strong RET kinase inhibitor |
| N-(phenyl)benzamide | Low | Limited activity |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Key Observations:
- Backbone Diversity: The target compound’s hydroxy-THN methyl group distinguishes it from simpler naphthyl derivatives (e.g., ) and morpholinoethyl-substituted analogs (). The THN scaffold may confer rigidity and influence bioavailability.
- Synthetic Routes: While the target’s synthesis is unspecified, related compounds employ 1,3-dipolar cycloaddition (triazoles) or amide coupling (morpholinoethyl analog). Stereoselective methods (e.g., ) suggest possible strategies for the hydroxy-THN moiety.
- Substituent Effects: The morpholinoethyl group () enhances water solubility and cellular uptake, whereas nitro/methoxy groups () modulate electronic properties and target binding.
Physicochemical Properties
- The hydroxy-THN group may mitigate this via hydrogen bonding.
- Solubility: Morpholinoethyl () and triazole () derivatives likely exhibit better aqueous solubility than the target compound due to polar substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
